molecular formula C18H20N2O3S B14182596 2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol CAS No. 917763-19-0

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol

Cat. No.: B14182596
CAS No.: 917763-19-0
M. Wt: 344.4 g/mol
InChI Key: NEEOUBSCMVVROQ-UHFFFAOYSA-N
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Description

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol is a complex organic compound with a unique structure that combines a benzothiazole ring with an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketoneFinally, the ethoxyethanol chain is attached via an etherification reaction, using ethylene glycol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The ethoxyethanol chain can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a methylamino group.

    2-[2-(Ethylamino)ethoxy]ethanol: Contains an ethylamino group instead of a methylamino group.

    2-[2-(2-Aminoethoxy)ethoxy]ethanol: Features an aminoethoxy group instead of a methylamino group.

Uniqueness

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol is unique due to the presence of the benzothiazole ring combined with the ethoxyethanol chain and the methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

917763-19-0

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethanol

InChI

InChI=1S/C18H20N2O3S/c1-19-14-4-2-13(3-5-14)18-20-16-7-6-15(12-17(16)24-18)23-11-10-22-9-8-21/h2-7,12,19,21H,8-11H2,1H3

InChI Key

NEEOUBSCMVVROQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OCCOCCO

Origin of Product

United States

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